molecular formula C9H18ClN5S B13430796 2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride

2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride

Cat. No.: B13430796
M. Wt: 263.79 g/mol
InChI Key: AJCUYXXCINTFTB-UHFFFAOYSA-N
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Description

2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride is a compound that features a piperidine ring and a tetrazole moiety The presence of these two functional groups makes it an interesting subject for various chemical and biological studies Piperidine is a six-membered ring containing one nitrogen atom, while tetrazole is a five-membered ring with four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrazole moiety, which can be synthesized from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . The piperidine ring can be introduced through a nucleophilic substitution reaction, where the tetrazole derivative reacts with a piperidine precursor under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the tetrazole and piperidine rings in 2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride provides unique properties that are not present in its individual components. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H18ClN5S

Molecular Weight

263.79 g/mol

IUPAC Name

2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]piperidine;hydrochloride

InChI

InChI=1S/C9H17N5S.ClH/c1-14-9(11-12-13-14)15-7-5-8-4-2-3-6-10-8;/h8,10H,2-7H2,1H3;1H

InChI Key

AJCUYXXCINTFTB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCCC2CCCCN2.Cl

Origin of Product

United States

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